molecular formula C14H18BrN3 B577680 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263286-18-5

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B577680
CAS No.: 1263286-18-5
M. Wt: 308.223
InChI Key: VWKBWKCAVZAANT-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclohexyl substituent at position 7 and methyl groups at positions 2 and 3. Its molecular formula is inferred as C₁₃H₁₇BrN₄, with a molecular weight of approximately 333.2 g/mol (based on structural analogs) .

Properties

IUPAC Name

3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKBWKCAVZAANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676461
Record name 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-18-5
Record name 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient bromination, and employing high-purity reagents to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, with substitutions at positions 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison:

Substituent Effects at Position 7

Compound Position 7 Substituent Key Properties
3-Bromo-7-cyclohexyl-2,5-dimethyl Cyclohexyl High lipophilicity (logP ~3.5 estimated); steric bulk may enhance selectivity in kinase inhibition .
3-Bromo-7-chloro-2,5-dimethyl Chlorine Moderate lipophilicity (logP ~2.1); reactive in nucleophilic substitutions due to Cl's leaving-group potential .
3-Bromo-7-isopropyl-2,5-dimethyl Isopropyl Lower steric hindrance vs. cyclohexyl; improved solubility in polar solvents; versatile intermediate for further derivatization .
7-Amino-2,5-dimethyl Amino Electron-rich core; forms hydrogen-bonded frameworks (e.g., antitrypanosomal activity via interaction with enzymes) .

Substituent Effects at Position 3

Compound Position 3 Substituent Key Properties
3-Bromo-7-cyclohexyl-2,5-dimethyl Bromine Facilitates cross-coupling (e.g., Suzuki reactions); potential halogen bonding with biological targets .
3-Amino-7-(trifluoromethyl) Amino Electron-donating group enhances resonance stability; CF₃ group increases metabolic stability and bioavailability .
3-Chloro-7-phenyl Chlorine Less reactive than Br in cross-couplings; smaller size allows tighter packing in crystal lattices .

Key Reactions for Derivatives

  • Suzuki-Miyaura Cross-Coupling : 3-Bromo derivatives undergo arylation at position 3 using boronic acids .
  • Nucleophilic Substitution : Chloro or bromo groups at position 7 can be replaced with amines or thiols under PyBroP activation .

Physicochemical and Structural Data

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Solubility (LogS) Melting Point (°C)
3-Bromo-7-cyclohexyl-2,5-dimethyl ~333.2 ~155 (estimated) -3.5 (low) Not reported
3-Bromo-7-chloro-2,5-dimethyl 259.96 149.1 -2.8 Not reported
3-Bromo-7-isopropyl-2,5-dimethyl 268.15 ~150 (estimated) -2.1 Not reported
7-Amino-2,5-dimethyl 178.19 149.2 -1.5 60 (hemihydrate)

CCS = Collision Cross Section; Data sourced from .

Biological Activity

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrN3C_{14}H_{18}BrN_3. Its structure features a bromine substituent at position 3 and a cyclohexyl group at position 7 of the pyrazolo[1,5-a]pyrimidine core. This unique substitution pattern may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines:

  • Mechanism of Action : These compounds often act as inhibitors of critical kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of halogen substituents like bromine has been linked to enhanced cytotoxicity in certain breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
  • Synergistic Effects : In vitro studies demonstrated that combining pyrazolo[1,5-a]pyrimidines with established chemotherapeutics like doxorubicin resulted in a synergistic effect, improving overall cytotoxicity against resistant cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been investigated:

  • COX-2 Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For example, compounds structurally similar to 3-bromo derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory medication .
  • In Vivo Studies : Animal models demonstrated that these compounds significantly reduced inflammation markers such as iNOS and COX-2 mRNA expressions . This suggests that they may serve as potential therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has been documented in several studies:

  • Broad Spectrum : Compounds within this family have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antimicrobial potency .

Case Studies

StudyCompoundBiological ActivityFindings
Study 13-Bromo derivativesAnticancerSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; synergistic effect with doxorubicin.
Study 2Similar pyrazolesAnti-inflammatoryPotent COX-2 inhibition with IC50 values comparable to celecoxib; reduced inflammation markers in vivo.
Study 3Pyrazole derivativesAntimicrobialEffective against multiple bacterial strains; SAR analysis indicated enhanced activity with specific substitutions.

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